1-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the piperidine intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced through a Friedel-Crafts acylation reaction, using a trifluoromethyl-substituted benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted pyrimidine derivatives
Scientific Research Applications
1-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: Shares the piperidine and phenyl moieties but lacks the pyrimidine and trifluoromethyl groups.
2-(Pyrimidin-2-yloxymethyl)piperidine: Contains the pyrimidine and piperidine moieties but lacks the trifluoromethyl-substituted phenyl group.
Uniqueness
1-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyrimidine moiety allows for versatile chemical modifications.
Properties
IUPAC Name |
1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)16-4-1-3-15(11-16)12-17(26)25-9-5-14(6-10-25)13-27-18-23-7-2-8-24-18/h1-4,7-8,11,14H,5-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMPMPMXJMEECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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